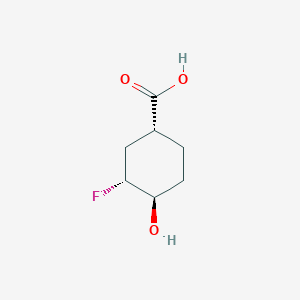
Arsenazoitrisodiumsalt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is a complex organic compound with the molecular formula C16H10AsN2Na3O11S2 and a molecular weight of 614.28 g/mol . This compound is primarily used as a reagent in analytical chemistry due to its ability to form complexes with various metal ions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Arsenazoitrisodiumsalt typically involves the diazotization of an aromatic amine followed by coupling with an arsonic acid derivative. The process begins with the treatment of an aromatic amine with nitrous acid in the presence of a strong acid like hydrochloric acid to form a diazonium salt. This diazonium salt is then reacted with an arsonic acid derivative to form the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity. The process involves the use of large reactors and precise temperature control to maintain the stability of the diazonium salt and ensure efficient coupling with the arsonic acid derivative .
Analyse Des Réactions Chimiques
Types of Reactions
Arsenazoitrisodiumsalt undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions, leading to the formation of different oxidation states of arsenic.
Reduction: Reduction reactions can convert the arsonic acid group to arsenic trioxide or other lower oxidation states.
Substitution: The diazonium group can be substituted with various nucleophiles, leading to the formation of different derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and zinc dust are often used.
Substitution: Nucleophiles like chloride, bromide, and cyanide ions are used in substitution reactions
Major Products Formed
The major products formed from these reactions include various arsenic-containing compounds, such as arsenic trioxide, aryl chlorides, aryl bromides, and aryl cyanides .
Applications De Recherche Scientifique
Arsenazoitrisodiumsalt has a wide range of applications in scientific research:
Analytical Chemistry: It is used as a complexometric reagent for the determination of metal ions in solution.
Biology: It is employed in the study of enzyme activities and metal ion interactions in biological systems.
Medicine: Research has explored its potential use in cancer treatment due to its ability to form complexes with metal ions that can interfere with cellular processes.
Industry: It is used in the manufacturing of dyes and pigments, as well as in the development of biosensors for detecting metal ions .
Mécanisme D'action
The mechanism of action of Arsenazoitrisodiumsalt involves its ability to form stable complexes with metal ions. These complexes can interfere with various biological processes, such as enzyme activities and cellular signaling pathways. The compound’s arsonic acid group plays a crucial role in binding metal ions, while the diazonium group facilitates the formation of stable complexes .
Comparaison Avec Des Composés Similaires
Arsenazoitrisodiumsalt is unique due to its specific structure and ability to form stable complexes with a wide range of metal ions. Similar compounds include:
Chromotropic Acid: Used in similar applications but lacks the arsonic acid group, making it less effective in binding certain metal ions.
Eriochrome Black T: Another complexometric reagent but with different binding properties and applications.
Methyl Orange: A pH indicator with some metal ion binding capabilities but not as versatile as this compound
This compound stands out due to its unique combination of functional groups, making it highly effective in various analytical and research applications.
Propriétés
Formule moléculaire |
C9H9As3N3Na3 |
|---|---|
Poids moléculaire |
452.92 g/mol |
Nom IUPAC |
trisodium;1-azanida-3-arsacyclopenta-2,4-diene |
InChI |
InChI=1S/3C3H3AsN.3Na/c3*1-2-5-3-4-1;;;/h3*1-3H;;;/q3*-1;3*+1 |
Clé InChI |
UOGBYFSAMHQBDO-UHFFFAOYSA-N |
SMILES canonique |
C1=C[As]=C[N-]1.C1=C[As]=C[N-]1.C1=C[As]=C[N-]1.[Na+].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-Cyclobutyl-3-([(9H-fluoren-9-ylmethoxy)carbonyl]amino)propanoic acid](/img/structure/B13154809.png)
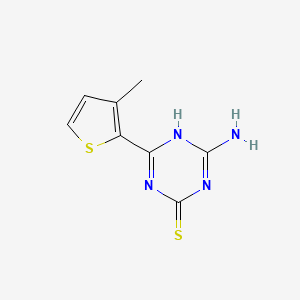
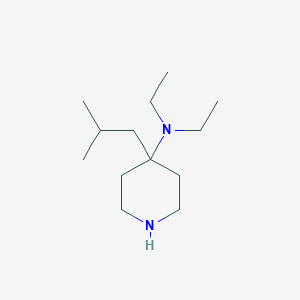
![8-(Cyclopropylmethyl)-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B13154827.png)

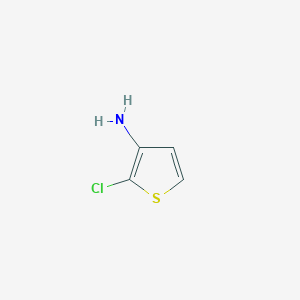
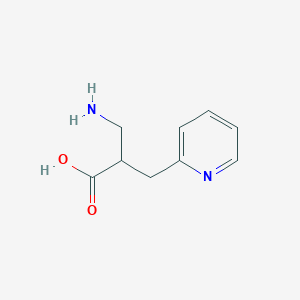
![Tert-butyl 7-nitro-2,3-dihydrobenzo[F][1,4]oxazepine-4(5H)-carboxylate](/img/structure/B13154853.png)
![2-chloro-1-[2-(3,4-dimethylphenyl)-1H-indol-3-yl]ethanone](/img/structure/B13154860.png)
